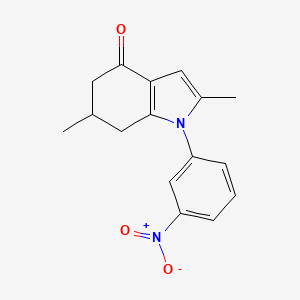

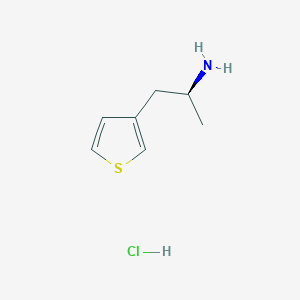

![molecular formula C24H20ClN5O3S B2576111 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-90-1](/img/structure/B2576111.png)

7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It belongs to the class of compounds known as triazoloquinazolines, which are characterized by a quinazoline core structure with a triazole ring fused to it .

Molecular Structure Analysis

The molecular formula of this compound is C17H14ClN5O2S, and it has an average mass of 387.843 Da . It contains several functional groups including an amine, a sulfonyl group, and a methoxy group. It also features a triazoloquinazoline core, which is a fused ring system containing a quinazoline ring and a triazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The unique structure of this compound makes it an interesting candidate for drug discovery. Researchers have investigated its potential as a therapeutic agent in several ways:

a. Kinase Inhibitors: The quinazolinone scaffold has been explored as a kinase inhibitor. By modifying the substituents on this compound, scientists aim to develop selective inhibitors against specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders .

b. Anticancer Agents: Due to its structural resemblance to existing anticancer drugs, this compound has been evaluated for its cytotoxic effects. Researchers investigate its ability to inhibit cancer cell growth, induce apoptosis, and interfere with cell signaling pathways .

c. Anti-inflammatory Properties: Inflammation plays a crucial role in various diseases. Some studies suggest that derivatives of this compound exhibit anti-inflammatory activity by modulating inflammatory mediators and cytokines .

Heterocyclic Chemistry

The triazoloquinazolinone ring system is a fascinating heterocyclic motif. Researchers explore its synthetic versatility and reactivity for the development of novel compounds. Specific applications include:

a. Synthetic Methodology: The one-pot intermolecular annulation reaction used to synthesize quinazolin-4(3H)-ones from o-amino benzamides and thiols demonstrates the compound’s utility in transition-metal-free synthetic methods .

b. Novel Ring Systems: The compound’s unique ring system (triazoloquinazolinone) provides opportunities for designing new heterocyclic structures. Researchers investigate its reactivity and potential applications in materials science and catalysis.

Materials Science

The presence of the sulfonyl group and the aromatic rings in this compound suggests potential applications in materials science:

a. Organic Semiconductors: Researchers explore the electronic properties of derivatives of this compound. By functionalizing the aromatic rings, they aim to develop organic semiconductors for optoelectronic devices.

b. Photoluminescent Materials: The combination of electron-rich and electron-deficient moieties in the molecule may lead to photoluminescent properties. Scientists investigate its potential as a fluorescent probe or sensor.

Propriétés

IUPAC Name |

7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O3S/c1-3-15-4-11-19(12-5-15)34(31,32)24-23-27-22(26-17-7-9-18(33-2)10-8-17)20-14-16(25)6-13-21(20)30(23)29-28-24/h4-14H,3H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJPWBCYYDSYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

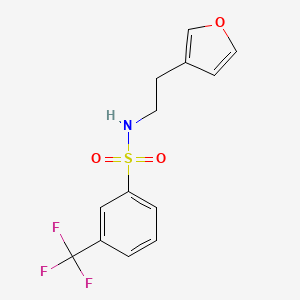

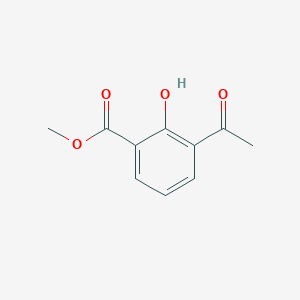

![N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2576035.png)

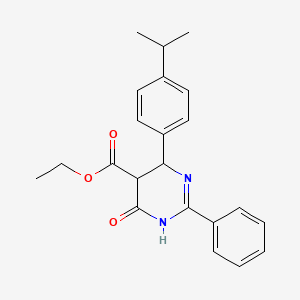

![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)

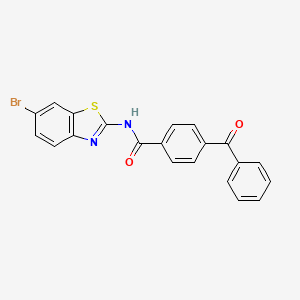

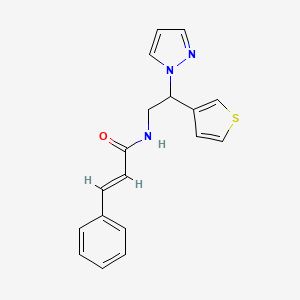

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)

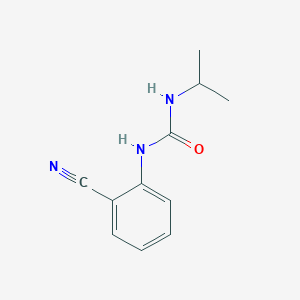

![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)